![molecular formula C21H23N3O2 B2599450 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide CAS No. 1935679-22-3](/img/structure/B2599450.png)
1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide
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Overview
Description
1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide, also known as CPDD, is a chemical compound that has gained significant attention in scientific research for its potential use in the field of medicine. This compound has shown promising results in various studies, making it a subject of interest for researchers.
Mechanism of Action
The mechanism of action of 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide involves the inhibition of various enzymes such as topoisomerase II and tubulin, which are essential for cell division and growth. This inhibition leads to the induction of apoptosis and the inhibition of cell proliferation, making it an effective anti-tumor agent. 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide also exhibits neuroprotective effects by modulating various signaling pathways and reducing oxidative stress.
Biochemical and Physiological Effects:
1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide has been found to exhibit various biochemical and physiological effects such as the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. This compound has also been found to reduce oxidative stress and inflammation, making it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide in lab experiments is its ability to inhibit cell proliferation and induce apoptosis, making it an effective anti-tumor agent. However, one of the limitations of using 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide, including the development of more efficient synthesis methods, the identification of potential drug targets, and the evaluation of its efficacy in clinical trials. Further research is also needed to determine the optimal dosage and administration of 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide for various diseases. Additionally, the potential side effects and toxicity of 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide need to be thoroughly evaluated to ensure its safety for human use.
Conclusion:
In conclusion, 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide is a promising compound that has shown potential for the treatment of various diseases. Its ability to inhibit cell proliferation and induce apoptosis makes it an effective anti-tumor agent, while its neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential of 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide and its limitations in clinical applications.
Synthesis Methods
The synthesis method of 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide involves the reaction of 2-cyano-4-phenylbutan-2-amine with 3,3-dimethylbenzene-1,3-dicarbonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide, which can be further purified using various techniques such as column chromatography.
Scientific Research Applications
1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
1-N-(2-cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-21(15-22,13-12-16-8-5-4-6-9-16)23-19(25)17-10-7-11-18(14-17)20(26)24(2)3/h4-11,14H,12-13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHCQSMLXXOOCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#N)NC(=O)C2=CC(=CC=C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N3-(1-Cyano-1-methyl-3-phenylpropyl)-N1,N1-dimethylbenzene-1,3-dicarboxamide |
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